Cas no 2680727-79-9 (5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid)

2680727-79-9 structure
Productnaam:5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid
5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2680727-79-9
- 5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid
- EN300-28292592
- 5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid
-
- Inchi: 1S/C16H15N3O4/c20-15(21)13-8-12(14(19-18-13)11-6-7-11)17-16(22)23-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,20,21)(H,17,18,22)
- InChI-sleutel: SGPSXTRDWXXLJC-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C(NC1C=C(C(=O)O)N=NC=1C1CC1)=O
Berekende eigenschappen
- Exacte massa: 313.10625597g/mol
- Monoisotopische massa: 313.10625597g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 435
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 101Ų
5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292592-0.5g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 0.5g |
$1522.0 | 2025-03-19 | |
Enamine | EN300-28292592-1.0g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 1.0g |
$1586.0 | 2025-03-19 | |
Enamine | EN300-28292592-5g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 5g |
$4599.0 | 2023-09-08 | ||
Enamine | EN300-28292592-0.05g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 0.05g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28292592-2.5g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 2.5g |
$3110.0 | 2025-03-19 | |
Enamine | EN300-28292592-10.0g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 10.0g |
$6819.0 | 2025-03-19 | |
Enamine | EN300-28292592-5.0g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 5.0g |
$4599.0 | 2025-03-19 | |
Enamine | EN300-28292592-0.1g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 95.0% | 0.1g |
$1396.0 | 2025-03-19 | |
Enamine | EN300-28292592-1g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 1g |
$1586.0 | 2023-09-08 | ||
Enamine | EN300-28292592-10g |
5-{[(benzyloxy)carbonyl]amino}-6-cyclopropylpyridazine-3-carboxylic acid |
2680727-79-9 | 10g |
$6819.0 | 2023-09-08 |
5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid Gerelateerde literatuur
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
2680727-79-9 (5-{(benzyloxy)carbonylamino}-6-cyclopropylpyridazine-3-carboxylic acid) Gerelateerde producten
- 110704-47-7(5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole)
- 1805502-67-3(1-Bromo-3-fluoro-2-nitro-6-(trifluoromethoxy)benzene)
- 6344-05-4(4-Chloroisatin)
- 1870005-88-1(5,6-dibromo-N-cyclobutyl-N-methylpyridine-3-carboxamide)
- 886761-59-7(2-Chloro-6-fluoro-3-methoxybenzonitrile)
- 2309573-87-1(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}benzonitrile)
- 2172017-25-1(methyl 4,4-difluoro-1-(1-hydroxycyclobutyl)cyclohexane-1-carboxylate)
- 1804846-46-5(Methyl 4-bromomethyl-2-chloro-5-cyanobenzoate)
- 1602470-32-5(2,2,2-trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide)
- 4143-74-2(4'-Methoxyflavone)
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie
